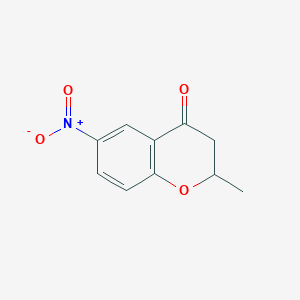

2-Methyl-6-nitrochroman-4-one

Description

2-Methyl-6-nitrochroman-4-one is a bicyclic organic compound featuring a chroman-4-one core (benzene fused with a dihydropyran ring) substituted with a methyl group at position 2 and a nitro group at position 6. The chroman-4-one scaffold is characterized by a ketone at position 4, contributing to its electrophilic reactivity.

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

2-methyl-6-nitro-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9NO4/c1-6-4-9(12)8-5-7(11(13)14)2-3-10(8)15-6/h2-3,5-6H,4H2,1H3 |

InChI Key |

VYVWFTZSJMVSME-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positional Isomers

4-Methyl-6-nitro-2H-chromen-2-one ()

- Structure : Unsaturated chromen-2-one core (pyran ring with a double bond), methyl at position 4, nitro at position 6, ketone at position 2.

- Key Differences: Ring saturation: Chromen-2-one (unsaturated) vs. chroman-4-one (saturated). Ketone position: Position 2 vs. 4, affecting electrophilic centers. Substituent placement: Methyl at position 4 (chromen) vs. 2 (chroman).

- Implications : Chromen derivatives are often more rigid, which may influence pharmacokinetic properties .

6-Methylthiochroman-4-one ()

- Structure : Thiochroman-4-one (sulfur replacing oxygen in the dihydropyran ring), methyl at position 6.

- Key Differences :

- Heteroatom substitution : Sulfur increases lipophilicity and alters hydrogen-bonding capacity compared to oxygen.

- Substituent : Methyl at position 6 (same as target compound) but lacks the nitro group.

- Implications: Thiochromanones may exhibit distinct metabolic pathways due to sulfur’s redox activity .

6-Methyl-4-phenylchroman-2-one ()

- Structure : Chroman-2-one core (ketone at position 2), methyl at position 6, phenyl at position 4.

- Key Differences: Ketone position: Position 2 vs. 4, shifting electrophilic regions.

- Implications : Phenyl substituents often enhance binding to aromatic receptors, relevant in antispasmodic applications .

Functional Group Modifications

2,2-Dimethyl-6-nitrochroman-4-one ()

- Structure : Chroman-4-one with two methyl groups at position 2 and a nitro group at position 6.

- Lipophilicity: Higher logP compared to the mono-methyl analog.

- Implications : Enhanced metabolic stability but possible solubility challenges .

6-Fluoro-2,2-dimethylchroman-4-one ()

- Structure : Fluorine at position 6, dimethyl at position 2.

- Key Differences :

- Electron-withdrawing group : Fluorine is less bulky than nitro but strongly electron-withdrawing, affecting electronic distribution.

- Implications : Fluorine can improve bioavailability and resistance to oxidation .

6-Chloro-3-(methylthiomethyl)chroman-4-one ()

Data Table: Structural and Functional Comparison

| Compound Name | Substituents | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 2-Methyl-6-nitrochroman-4-one | 2-CH₃, 6-NO₂ | Chroman-4-one | C₁₀H₉NO₄ | 207.19 | Nitro enhances electrophilicity |

| 4-Methyl-6-nitro-2H-chromen-2-one | 4-CH₃, 6-NO₂ | Chromen-2-one | C₁₀H₇NO₄ | 205.17 | Unsaturated core, rigid structure |

| 6-Methylthiochroman-4-one | 6-CH₃, S in ring | Thiochroman-4-one | C₁₀H₁₀OS | 180.25 | Sulfur increases lipophilicity |

| 6-Methyl-4-phenylchroman-2-one | 6-CH₃, 4-C₆H₅ | Chroman-2-one | C₁₆H₁₄O₂ | 238.28 | Phenyl enhances receptor binding |

| 2,2-Dimethyl-6-nitrochroman-4-one | 2,2-(CH₃)₂, 6-NO₂ | Chroman-4-one | C₁₁H₁₁NO₄ | 221.21 | Steric hindrance improves stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.